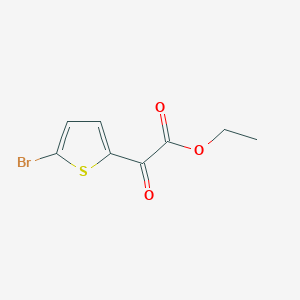

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGHMBDWGNJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371316 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22098-10-8 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, a valuable intermediate in organic synthesis. The document details the chemical properties, a robust experimental protocol for its preparation via Friedel-Crafts acylation, and its characterization data.

Compound Overview

This compound is a keto-ester derivative of thiophene. Its structure incorporates a brominated thiophene ring, which is a common scaffold in medicinal chemistry, and an ethyl oxoacetate group, providing a reactive handle for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22098-10-8[1][2][3][4][5] |

| Molecular Formula | C₈H₇BrO₃S[1][4][5] |

| Molecular Weight | 263.11 g/mol [1][4][5] |

| IUPAC Name | This compound[1][3] |

| Boiling Point | 325°C at 760 mmHg[2] |

| Appearance | Not specified (typically a solid or oil) |

Synthetic Route: Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromothiophene with ethyl oxalyl chloride.[6][7][8] This electrophilic aromatic substitution reaction introduces the ethyl glyoxylate moiety onto the thiophene ring, predominantly at the 5-position due to the directing effects of the sulfur atom and the bromine substituent. A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction by activating the ethyl oxalyl chloride.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures on thiophene derivatives.

Materials:

-

2-Bromothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. The suspension is stirred and cooled to 0-5°C in an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 to 1.2 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane and transferred to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension while maintaining the internal temperature between 0-5°C.

-

Addition of 2-Bromothiophene: Following the complete addition of the ethyl oxalyl chloride solution, a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel, ensuring the reaction temperature remains at 0-5°C.

-

Reaction: After the addition of 2-bromothiophene is complete, the reaction mixture is stirred at 0-5°C for an additional 30 minutes and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

While specific experimental spectra for this compound are not widely published, the following tables provide the expected and reported characterization data based on its structure and data from analogous compounds.

Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 1H | Thiophene-H |

| ~7.1-7.3 | d | 1H | Thiophene-H |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.41 | t | 3H | -OCH₂CH₃ |

Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O (ketone) |

| ~162 | C=O (ester) |

| ~145 | Thiophene-C |

| ~138 | Thiophene-C |

| ~132 | Thiophene-C |

| ~120 | Thiophene-C-Br |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Expected Peaks/Values |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1670 (C=O, ketone), C-H, C=C (aromatic) |

| MS (EI) | m/z (%): 262/264 [M]⁺, corresponding to Br isotopes. |

Conclusion

The synthesis of this compound can be reliably achieved through a Friedel-Crafts acylation reaction. The provided protocol offers a detailed guide for its preparation and purification. The characterization data, while based on analogous structures, provides a strong reference for product identification. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Further research into its biological activities could reveal its potential in drug discovery programs.

References

- 1. This compound | CAS 22098-10-8 [matrix-fine-chemicals.com]

- 2. ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate22098-10-8,Purity96%_MOLEKULA Ltd [molbase.com]

- 3. ethyle2-(5-bromo-2-thienyl)-2-oxoacetate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmacological applications. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines reported information with predicted properties based on the compound's structure and data from analogous molecules.

Chemical Identity and Physical Properties

This compound is a substituted alpha-keto ester featuring a brominated thiophene ring. Its chemical structure lends it to a variety of chemical transformations, making it a versatile intermediate.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl (5-bromothien-2-yl)glyoxylate, Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate | [1] |

| CAS Number | 22098-10-8 | [2] |

| Molecular Formula | C₈H₇BrO₃S | [3] |

| Molecular Weight | 263.11 g/mol | [2][3] |

| Appearance | Predicted: White to off-white or pale yellow solid | - |

| Melting Point | Not reported in the literature. Predicted to be a low-melting solid. | - |

| Boiling Point | Not reported in the literature. Predicted to be > 200 °C at atmospheric pressure, likely with decomposition. | - |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | - |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Ethyl group: Triplet around 1.3-1.4 ppm (3H, -CH₃), Quartet around 4.3-4.4 ppm (2H, -CH₂-). Thiophene ring: Two doublets in the aromatic region (7.0-8.0 ppm), with coupling constants typical for 2,5-disubstituted thiophenes. |

| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃), ~62 ppm (-CH₂-). Carbonyl groups: Two signals in the range of 160-185 ppm (ester and ketone). Thiophene ring: Four signals in the aromatic region, with the carbon bearing the bromine atom shifted to a higher field (~115-125 ppm) and the other carbons appearing between 130-150 ppm. |

| IR (Infrared) | Strong C=O stretching bands around 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone). C-Br stretching vibration in the lower frequency region (around 600-700 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (MS) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the ethoxy group and carbon monoxide. |

Reactivity and Applications

This compound is a key intermediate in the synthesis of various heterocyclic systems. The presence of the alpha-keto ester functionality allows for reactions such as condensation with hydrazines to form pyridazinones or with other binucleophiles to construct diverse ring systems. The bromo-substituent on the thiophene ring can be utilized for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further molecular diversity.

Research has shown that the 5-bromothiophen-2-yl moiety is a valuable pharmacophore in the development of new therapeutic agents. For instance, derivatives have been synthesized and investigated for their antibacterial activities[1][4]. The core structure is also a precursor for the synthesis of 1,3,4-oxadiazoles, a class of compounds known for a wide range of pharmacological effects[5].

Proposed Experimental Protocol: Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a standard and reliable method for the preparation of α-keto esters from acyl chlorides is the reaction with ethyl oxalyl chloride. A plausible synthetic route is outlined below.

Reaction Scheme:

2-Bromothiophene reacts with oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a Friedel-Crafts acylation, followed by esterification with ethanol. A more direct approach would be the Friedel-Crafts acylation of 2-bromothiophene with ethyl oxalyl chloride.

Materials and Reagents:

-

2-Bromothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization, if necessary)

Procedure:

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add ethyl oxalyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, add 2-bromothiophene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential reaction pathway for the utilization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 22098-10-8|this compound|BLD Pharm [bldpharm.com]

- 3. ethyle2-(5-bromo-2-thienyl)-2-oxoacetate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

In-Depth Technical Guide: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

CAS Number: 22098-10-8

This technical guide provides a comprehensive overview of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

This compound is a substituted α-keto ester containing a brominated thiophene ring. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃S |

| Molecular Weight | 263.11 g/mol |

| CAS Number | 22098-10-8 |

| Appearance | Solid |

| Purity | Typically ≥97% |

Note: Specific physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-bromothiophene.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-Bromothiophene

-

Ethyl oxalyl chloride

-

A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromothiophene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature remains low.

-

To this mixture, add ethyl oxalyl chloride dropwise via a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

| Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and two doublets for the thiophene protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, the ester and ketone carbonyl carbons, and the four carbons of the brominated thiophene ring. |

| IR (KBr) | Characteristic absorption bands for the C=O stretching of the ester and ketone groups, C-Br stretching, and vibrations of the thiophene ring. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Applications in Drug Development

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the α-keto ester functionality and the bromo-substituted thiophene ring allows for diverse chemical modifications.

Synthesis of Bioactive Heterocycles

This intermediate is frequently used in the synthesis of derivatives with potential biological activities, including:

-

Antibacterial Agents: The thiophene moiety is a common scaffold in antibacterial drug discovery. This compound can be used to introduce this pharmacophore into larger molecules, such as quinolone derivatives, to enhance their antibacterial potency.

-

Anticancer Agents: Thiophene-containing compounds have shown promise as anticancer agents. This intermediate serves as a starting material for the synthesis of novel compounds that are evaluated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Agents: The thiophene nucleus is also found in some non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be utilized in the development of new anti-inflammatory and analgesic compounds.

Diagram of the Role in Drug Discovery:

Caption: Role of the title compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further experimental investigation is recommended to fully characterize its physical and chemical properties.

An In-depth Technical Guide to Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and a potential synthetic route. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information from analogous compounds and theoretical knowledge to serve as a valuable resource for researchers.

Molecular Structure and Chemical Properties

This compound possesses a core structure consisting of a thiophene ring substituted with a bromine atom at the 5-position and an ethyl oxoacetate group at the 2-position.

Chemical Structure:

Molecular Structure of this compound

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 22098-10-8 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃S | [1][2][4] |

| Molecular Weight | 263.11 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl (5-bromothien-2-yl)glyoxylate, Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate, 5-Bromothiophene-2-glyoxylic acid ethyl ester | [2][3] |

| Physical State | Solid (predicted) | General knowledge |

| Storage Conditions | Store in a cool, dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [4][5] |

Synthesis

A plausible and common method for the synthesis of α-ketoesters like this compound is the Friedel-Crafts acylation .

Proposed Synthetic Pathway

The synthesis would likely involve the acylation of 2-bromothiophene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. Note: This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

2-Bromothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Mass (m/z) |

| ¹H NMR | Ethyl group: Triplet around 1.4 ppm (3H, -CH₃), Quartet around 4.4 ppm (2H, -CH₂-).Thiophene ring: Two doublets in the aromatic region (approx. 7.2-7.8 ppm), each integrating to 1H, showing characteristic coupling for a 2,5-disubstituted thiophene. |

| ¹³C NMR | Ethyl group: Peaks around 14 ppm (-CH₃) and 62 ppm (-CH₂-).Carbonyl groups: Two peaks in the downfield region, one for the ester carbonyl (approx. 160-165 ppm) and one for the ketone carbonyl (approx. 180-185 ppm).Thiophene ring: Four distinct peaks in the aromatic region, with the carbon bearing the bromine atom shifted to a lower field. |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound with major peaks at m/z 262 and 264 (in an approximate 1:1 ratio).Major Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45), loss of the ethyl ester group (-COOC₂H₅, m/z 73), and the 5-bromothiophenoyl cation. |

Potential Biological and Pharmacological Significance

The 5-bromothiophen-2-yl moiety is a common scaffold in medicinal chemistry, and derivatives have shown a range of biological activities.

-

Antimicrobial and Anticancer Activity: Various compounds containing the 5-bromothiophen-2-yl group have been investigated for their potential as antimicrobial and anticancer agents.[6][7][8] The thiophene ring can act as a bioisostere for a phenyl ring, and the bromine atom can be involved in halogen bonding or serve as a site for further chemical modification.

-

Enzyme Inhibition: Thiophene-based compounds have been explored as inhibitors for various enzymes. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy.[9]

-

Muscarinic Receptor Antagonism: The parent compound, 5-Bromothiophene 2-Oxoacetic Acid, is a reagent used in the synthesis of N-quinuclidinyl amides which have applications as M3 muscarinic receptor antagonists.[4]

The ethyl oxoacetate group in the target molecule provides a reactive handle for further synthetic modifications, allowing for the creation of a library of derivatives for biological screening.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents and functional materials. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route based on established chemical principles.

Future research should focus on:

-

The experimental validation and optimization of the proposed synthetic protocol.

-

Full characterization of the compound using modern spectroscopic techniques (NMR, MS, IR, etc.).

-

Investigation of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

-

Utilization of this molecule as a building block for the synthesis of more complex and potentially bioactive compounds.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. This compound | CAS 22098-10-8 [matrix-fine-chemicals.com]

- 2. ethyle2-(5-bromo-2-thienyl)-2-oxoacetate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. CAS # 22098-10-8, Ethyl 2-(5-Bromo-2-Thienyl)-2-Oxoacetate: more information. [ww.chemblink.com]

- 4. usbio.net [usbio.net]

- 5. 22098-10-8|this compound|BLD Pharm [bldpharm.com]

- 6. isca.me [isca.me]

- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data based on the analysis of its structural motifs and comparison with analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the bromothiophene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 1H | Thiophene H (position 3 or 4) |

| ~7.2 - 7.4 | Doublet | 1H | Thiophene H (position 3 or 4) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts of the thiophene protons are dependent on the specific electronic environment and may vary. The coupling constants (J) between the thiophene protons are expected to be in the range of 3-5 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C=O (keto) |

| ~160 - 165 | C=O (ester) |

| ~145 - 150 | C2-thiophene (attached to C=O) |

| ~135 - 140 | C-Br (thiophene) |

| ~130 - 135 | Thiophene CH |

| ~125 - 130 | Thiophene CH |

| ~62 - 65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The chemical shifts are predicted and may differ from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~1735 - 1755 | Strong | C=O stretch (ester) |

| ~1680 - 1700 | Strong | C=O stretch (keto) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1500 - 1400 | Medium to Strong | C=C stretch (thiophene ring) |

| ~1300 - 1000 | Strong | C-O stretch (ester) |

| ~700 - 600 | Strong | C-Br stretch |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Abundance | Possible Fragment |

| 291/293 | Moderate | [M]⁺, Molecular ion (presence of Br isotopes) |

| 246/248 | High | [M - OCH₂CH₃]⁺ |

| 218/220 | High | [M - COOCH₂CH₃]⁺ |

| 189/191 | Moderate | [5-bromothiophen-C=O]⁺ |

| 160/162 | Moderate | [5-bromothiophen]⁺ |

| 45 | High | [COOCH₂CH₃]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for ethyl esters and thiophene derivatives.[1] The presence of bromine will result in isotopic peaks with a characteristic M/M+2 ratio of approximately 1:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-2048 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

-

Liquid/Solution Sample (NaCl plates): A drop of the neat liquid or a concentrated solution in a volatile solvent is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, typically at 70 eV. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the prevalent synthetic methodology, starting materials, and detailed experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its thiophene core and α-ketoester functionality allow for diverse chemical modifications, making it a versatile precursor for compounds with potential biological activities. The most common and direct route to this compound is through a Friedel-Crafts acylation reaction.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The principal method for the synthesis of this compound involves the Friedel-Crafts acylation of 2-bromothiophene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2]

The core reaction is as follows:

References

An In-depth Technical Guide to Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

IUPAC Name: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

Abstract

This compound is a pivotal synthetic intermediate in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route via Friedel-Crafts acylation, and its application in the synthesis of biologically active compounds. The document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and graphical representations of its synthesis and further derivatization, tailored for researchers in drug discovery and development.

1. Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. The presence of the 5-bromothiophene moiety makes it a valuable precursor for introducing this pharmacophore into larger molecules. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the bromo-substituent offers a site for further chemical modification, such as cross-coupling reactions. This molecule serves as a crucial starting material in the development of novel antibacterial and anticancer agents. For instance, it is a precursor to N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones, which have shown promising antimicrobial activity.[1][2]

2. Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. Spectroscopic data are predicted based on analogous compounds and general principles of NMR and IR spectroscopy.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrO₃S |

| Molecular Weight | 263.11 g/mol |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

Table 2: Predicted Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ethyl-CH₂ | ~4.45 | Quartet (q) | ~7.1 | -O-CH₂ -CH₃ |

| Ethyl-CH₃ | ~1.42 | Triplet (t) | ~7.1 | -O-CH₂-CH₃ |

| Thiophene H-3 | ~7.80 | Doublet (d) | ~4.0 | Thiophene Ring |

| Thiophene H-4 | ~7.25 | Doublet (d) | ~4.0 | Thiophene Ring |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (ketone) | ~176.0 | Thiophene-C =O |

| C=O (ester) | ~161.5 | O-C =O |

| Thiophene C2 | ~139.0 | C -C=O |

| Thiophene C5 | ~120.0 | C -Br |

| Thiophene C3 | ~137.5 | Thiophene Ring |

| Thiophene C4 | ~132.0 | Thiophene Ring |

| Ethyl-CH₂ | ~62.8 | -O-CH₂ -CH₃ |

| Ethyl-CH₃ | ~14.0 | -O-CH₂-CH₃ |

| Infrared (IR) Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| C=O Stretch (ester) | ~1730 | Ester carbonyl |

| C=O Stretch (ketone) | ~1670 | Ketone carbonyl |

| C-O Stretch | ~1250 | Ester C-O |

| C-H Stretch (aromatic) | ~3100 | Thiophene C-H |

| C=C Stretch (aromatic) | ~1400-1500 | Thiophene ring |

3. Experimental Protocols

3.1. Synthesis of this compound via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-bromothiophene with ethyl oxalyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4]

-

Materials:

-

2-bromothiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Dissolve ethyl oxalyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature at 0-5 °C.

-

Once the addition of 2-bromothiophene is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

4. Mandatory Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

4.2. Application in Derivatization

This diagram shows a logical workflow for the use of this compound as a precursor in the synthesis of biologically active molecules, such as piperazinyl quinolone derivatives.[1][2]

References

- 1. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide on the Physical Properties of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is a halogenated heterocyclic compound belonging to the thiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on related structures.

Chemical Identity and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22098-10-8[1] |

| Molecular Formula | C₈H₇BrO₃S[1] |

| Molecular Weight | 263.11 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)c1ccc(s1)Br |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 70-72 °C |

| Boiling Point | 325.0 ± 25.0 °C at 760 mmHg |

| Density | 1.612 ± 0.06 g/cm³ |

| Refractive Index | 1.568 |

| Flash Point | 150.3 ± 23.2 °C |

| Appearance | Not specified (likely a solid at room temperature) |

| Solubility | Data not available |

Experimental Protocols

Accurate determination of physical properties is essential for the confirmation of a compound's identity and purity. The following sections detail standard experimental methodologies for the key physical properties of organic compounds like this compound.

Synthesis of this compound

Representative Synthetic Workflow:

Caption: A general workflow for the synthesis of this compound.

General Procedure:

-

To a stirred solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C), 2-bromothiophene is added dropwise.

-

Ethyl oxalyl chloride is then added slowly to the reaction mixture.

-

The reaction is allowed to proceed until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The reaction is quenched by carefully pouring it into a mixture of ice and water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Characterization Methods

1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus.[2][3] A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[2][3]

2. Boiling Point Determination: The boiling point can be determined using a micro-boiling point apparatus or by distillation.[4][5][6] For small quantities, a sealed capillary tube is inverted in a small test tube containing the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point.[5][6]

3. Density Measurement: The density can be measured using a pycnometer or a hydrometer.[7] A pycnometer is a flask with a specific volume that is weighed empty, then filled with the substance, and weighed again. The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.[7]

4. Refractive Index Measurement: The refractive index is measured using a refractometer.[8][9] A few drops of the liquid sample are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature and wavelength (usually the sodium D-line).[8][9]

5. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. While specific spectral data for the title compound is not available, related thiophene derivatives show characteristic signals for the thiophene ring protons and carbons.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include C=O stretching vibrations for the ketone and ester groups, and C-Br and C-S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Caption: Logical workflow for the characterization of a synthesized organic compound.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Anticancer Potential: Thiophene derivatives have been widely investigated for their anticancer activities.[11][12][13][14] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[12] Studies on related thiophene-containing molecules have shown inhibition of enzymes like lipoxygenase and cyclooxygenase, which are implicated in inflammation and carcinogenesis.[15] Furthermore, some thiophene derivatives have been identified as inhibitors of protein kinases, such as VEGFR-2 and AKT, which are critical nodes in cancer signaling pathways.[14]

Enzyme Inhibition: The α-ketoester moiety present in this compound suggests its potential as an enzyme inhibitor. This functional group can act as an electrophile and may interact with nucleophilic residues in the active sites of enzymes. For instance, compounds with similar structures have been investigated as inhibitors of enzymes like biotin carboxylase and glutaminase.[8][16]

Hypothetical Signaling Pathway Involvement:

Caption: Hypothetical inhibition of cancer signaling pathways by the title compound.

Conclusion

This compound is a compound with well-defined physical properties that can be determined using standard laboratory techniques. While specific biological data is limited, its structural features, particularly the thiophene ring and the α-ketoester moiety, suggest potential for biological activity, most notably in the areas of anticancer research and enzyme inhibition. Further investigation into its synthesis, solubility, and biological effects is warranted to fully elucidate its potential as a lead compound in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and applications of this and related thiophene derivatives.

References

- 1. This compound | 22098-10-8 [sigmaaldrich.com]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. isca.me [isca.me]

- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 15. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide on the Stability and Storage of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is a heterocyclic compound featuring a brominated thiophene ring and an α-keto ester functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrO₃S |

| Molecular Weight | 263.11 g/mol |

| Appearance | Solid |

| CAS Number | 22098-10-8 |

Stability Profile

The stability of this compound is influenced by several factors, primarily related to its two main structural components: the bromothiophene ring and the α-keto ester moiety.

Hydrolytic Stability

The α-keto ester group in the molecule is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would lead to the formation of the corresponding carboxylic acid, 2-(5-bromothiophen-2-yl)-2-oxoacetic acid, and ethanol. Studies on similar α-keto esters indicate that they can undergo spontaneous hydrolysis in aqueous media.[1] The rate of hydrolysis is dependent on pH and temperature.

Photostability

Thiophene and its derivatives are known to be sensitive to light.[2] The thiophene ring can undergo photo-oxidation, potentially leading to the formation of sulfoxides or other degradation products. The presence of a bromine atom on the thiophene ring may further influence its photostability. Therefore, exposure to light, particularly UV radiation, should be minimized to prevent photodegradation.

Thermal Stability

Oxidative Stability

The thiophene ring is susceptible to oxidation.[2] Contact with strong oxidizing agents should be avoided as it may lead to the degradation of the thiophene moiety.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling guidelines are recommended to maintain the quality and integrity of this compound.

Table 2: Recommended Storage and Handling Procedures

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. |

| Light | Store in a light-resistant container, protected from direct sunlight and UV sources. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |

| Moisture | Store in a tightly sealed container to prevent moisture ingress and subsequent hydrolysis. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[5][6] The International Council on Harmonisation (ICH) guidelines provide a framework for conducting such studies.[7][8][9]

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Suitable buffers for HPLC mobile phase

Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Photostability chamber

-

Oven

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The percentage degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Final Area) / Initial Area] * 100

Visualization of Stability and Degradation Pathways

The following diagrams illustrate the key factors affecting the stability of this compound and a general workflow for a forced degradation study.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. The primary degradation pathways are likely to be hydrolysis of the α-keto ester and photo-oxidation of the bromothiophene ring. By adhering to the recommended storage and handling guidelines, the integrity of the compound can be maintained. For critical applications, conducting a forced degradation study is essential to fully understand its stability profile and to develop appropriate analytical methods for its quality control. This technical guide provides a foundational understanding to ensure the reliable use of this important chemical intermediate.

References

- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. database.ich.org [database.ich.org]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to the Purity Analysis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, detailed experimental protocols for various analytical techniques, and data presentation formats.

Introduction

This compound is commonly synthesized via a Friedel-Crafts acylation of 2-bromothiophene with ethyl oxalyl chloride. This process can lead to the formation of several impurities, including unreacted starting materials, positional isomers, and byproducts from side reactions. A thorough purity analysis is therefore essential to characterize and quantify these impurities. This guide details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for a comprehensive purity assessment.

Potential Impurities

A critical step in purity analysis is the identification of potential impurities that may arise during the synthesis of this compound. The primary synthetic route, a Friedel-Crafts acylation, can lead to several predictable impurities.

-

Unreacted Starting Materials:

-

2-bromothiophene

-

Ethyl oxalyl chloride

-

-

Positional Isomers:

-

Ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate

-

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate

-

-

Diacylated Byproducts:

-

Diethyl 2,2'-oxo-bis(5-bromothiophene-2-carboxylate)

-

-

Related Substances:

-

Ethyl 2-(thiophen-2-yl)-2-oxoacetate (from unbrominated thiophene impurity in the starting material)

-

Analytical Methodologies and Data Presentation

A multi-faceted analytical approach is recommended for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the target compound and separating it from non-volatile impurities.

Table 1: HPLC Method Parameters and Expected Results

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Main Peak) | ~15.2 min |

| Expected Retention Time (Impurities) | Positional isomers (~14.5-16.0 min), Diacylated byproduct (>20 min) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile impurities and the main compound.

Table 2: GC-MS Method Parameters and Expected Results

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

| Expected Retention Time (Main Peak) | ~12.8 min |

| Expected m/z (Main Peak) | 276/278 (M+), 231/233, 203/205, 155 |

| Expected Retention Time (Impurities) | 2-bromothiophene (~4.5 min) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of the main compound and the identification of any structurally similar impurities.

Table 3: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | CDCl₃ | 7.85 (d, 1H), 7.25 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H) |

| ¹³C NMR | CDCl₃ | 182.5, 161.0, 145.0, 137.5, 131.0, 125.0, 63.0, 14.0 |

Elemental Analysis

Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined elemental composition to the theoretical values.

Table 4: Elemental Analysis Data for C₈H₇BrO₃S

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 34.67 | 34.65 |

| Hydrogen (H) | 2.55 | 2.57 |

| Sulfur (S) | 11.57 | 11.53 |

Quantitative Purity Analysis

The following table presents a hypothetical purity analysis of a production batch of this compound, integrating data from the aforementioned analytical techniques.

Table 5: Purity Profile of a Representative Batch

| Compound | HPLC (Area %) | GC-MS (Area %) | Identification Method |

| This compound | 99.5 | 99.4 | HPLC, GC-MS, NMR |

| 2-bromothiophene | Not detected | 0.2 | GC-MS |

| Positional Isomers | 0.3 | 0.2 | HPLC, GC-MS |

| Diacylated Byproducts | 0.1 | Not detected | HPLC |

| Unknown Impurities | 0.1 | 0.2 | HPLC, GC-MS |

| Total Purity | 99.5% | 99.4% |

Experimental Protocols

HPLC Method

-

Preparation of Mobile Phase:

-

Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and sonicate to degas.

-

Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and sonicate to degas.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Inject 10 µL of the sample solution and run the gradient program as detailed in Table 1.

-

Monitor the elution profile at 280 nm.

-

GC-MS Method

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with dichloromethane.

-

Transfer an aliquot to a GC vial.

-

-

Instrumental Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Run the temperature program as specified in Table 2.

-

Acquire mass spectra in the electron ionization mode.

-

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software.

-

Elemental Analysis

-

Sample Preparation:

-

Provide a pure, dry sample (typically 2-5 mg) for analysis.

-

-

Analysis:

-

The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, SO₂) are quantified to determine the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process for this compound.

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are powerful tools for the separation and quantification of the main component and its impurities, while NMR and elemental analysis provide essential structural confirmation and an orthogonal measure of purity. The methodologies and data presented in this guide offer a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate.

Methodological & Application

Application Notes and Protocols: Reactions Involving Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate in the synthesis of novel antibacterial agents. The following sections detail the conversion of the starting material into a key intermediate, its subsequent reaction with various fluoroquinolones, and the biological activity of the resulting compounds.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its α-ketoester functionality allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. This document focuses on a key application: the synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones, which have demonstrated significant antibacterial activity. The synthetic pathway involves a three-step process:

-

Decarboxylation: Conversion of this compound to 1-(5-bromothiophen-2-yl)ethanone.

-

α-Bromination: Synthesis of the key intermediate, 2-bromo-1-(5-bromothiophen-2-yl)ethanone.

-

Nucleophilic Substitution: Reaction of the α-bromoketone intermediate with various piperazinyl quinolones to yield the final antibacterial compounds.

Synthetic Workflow

The overall synthetic scheme for the preparation of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones is depicted below.

Caption: Synthetic workflow for the preparation of antibacterial quinolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromothiophen-2-yl)ethanone via Krapcho Decarboxylation

This protocol describes the conversion of this compound to 1-(5-bromothiophen-2-yl)ethanone. The Krapcho decarboxylation is a well-established method for the dealkoxycarbonylation of β-keto esters.[1][2]

Materials:

-

This compound

-

Lithium chloride (LiCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v), add lithium chloride (LiCl, 1.2 eq).

-

Heat the reaction mixture to reflux (typically 120-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 1-(5-bromothiophen-2-yl)ethanone, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethanone

This protocol details the α-bromination of 1-(5-bromothiophen-2-yl)ethanone to yield the key intermediate for the subsequent coupling reaction.

Materials:

-

1-(5-bromothiophen-2-yl)ethanone

-

Bromine (Br₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(5-bromothiophen-2-yl)ethanone (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of aluminum chloride (AlCl₃).

-

Slowly add a solution of bromine (Br₂, 1.1 eq) in dichloromethane to the cooled reaction mixture via the dropping funnel.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(5-bromothiophen-2-yl)ethanone, which can be used in the next step without further purification.

Protocol 3: Synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Derivatives of Piperazinyl Quinolones

This protocol describes the final step in the synthesis of the target antibacterial compounds through nucleophilic substitution.[3]

Materials:

-

2-bromo-1-(5-bromothiophen-2-yl)ethanone

-

Piperazinyl quinolone (e.g., Ciprofloxacin, Norfloxacin, or Enoxacin)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the respective piperazinyl quinolone (1.0 eq) in dimethylformamide (DMF), add sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Add a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.1 eq) in DMF to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then recrystallize from ethanol to afford the pure N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivative.

Data Presentation

Table 1: Yields of Synthesized N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Quinolone Derivatives

| Compound | Quinolone Parent | Yield (%) |

| 1a | Ciprofloxacin | 75 |

| 1b | Norfloxacin | 78 |

| 1c | Enoxacin | 72 |

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of Synthesized Compounds[3]

| Compound | S. aureus | S. epidermidis | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae |

| 1a | 0.25 | 0.5 | 0.25 | 0.5 | 1 | 1 |

| 1b | 0.5 | 1 | 0.5 | 1 | 2 | 2 |

| 1c | 0.5 | 0.5 | 0.25 | 1 | 2 | 1 |

| Ciprofloxacin | 0.5 | 1 | 0.5 | 0.25 | 0.5 | 0.5 |

| Norfloxacin | 1 | 2 | 1 | 0.5 | 1 | 1 |

| Enoxacin | 1 | 1 | 0.5 | 0.5 | 1 | 0.5 |

MIC: Minimum Inhibitory Concentration

Mechanism of Action

The synthesized compounds are derivatives of fluoroquinolones. The proposed mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The N-substitution on the piperazinyl moiety can influence the drug's interaction with the enzyme-DNA complex and its penetration through the bacterial cell wall.

Caption: Proposed mechanism of action for the synthesized quinolone derivatives.

References

Application Notes and Protocols for Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate as a versatile building block in the synthesis of various heterocyclic compounds. The inherent reactivity of its α-ketoester functionality allows for its participation in a range of condensation and multicomponent reactions, leading to the formation of valuable scaffolds for medicinal chemistry and materials science.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the construction of thiophene-containing heterocyclic systems. The presence of the bromine atom offers a site for further functionalization, such as cross-coupling reactions, while the α-ketoester moiety serves as a reactive handle for cyclization and condensation reactions. This combination of functionalities makes it a valuable precursor for the synthesis of diverse molecular architectures with potential biological activities.

Two primary applications are highlighted in these notes: the synthesis of substituted 2-aminothiophenes via the Gewald multicomponent reaction and the preparation of quinoxaline derivatives through condensation with o-phenylenediamines.

Application 1: Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction